molecular formula C29H28N2O7 B2992177 Fmoc-L-Orn(Ac,OBz)-OH CAS No. 1684432-88-9

Fmoc-L-Orn(Ac,OBz)-OH

Cat. No. B2992177
CAS RN: 1684432-88-9
M. Wt: 516.55
InChI Key: LSHRSDOAKNJDQD-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Orn(Ac,OBz)-OH is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of ornithine, an amino acid that is commonly found in proteins. Fmoc-L-Orn(Ac,OBz)-OH is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group of ornithine during the synthesis process.

Scientific Research Applications

Synthesis of Peptides and Proteins

  • Fmoc-L-Orn(Ac,OBz)-OH plays a crucial role in the synthesis of peptides and proteins. It is used in solid-phase peptide synthesis (SPPS) methodologies, particularly in the construction of various peptide sequences. For example, its application in the synthesis of carboxyfluorescein-labelled dimannosylated peptides has been demonstrated, showcasing its utility in creating complex peptide structures for biological evaluation (Kowalczyk et al., 2009).

Development of Novel Amino Acids

  • Researchers have explored the use of Fmoc-L-Orn(Ac,OBz)-OH in developing new amino acids that induce specific structural formations in peptides. For instance, the creation of an amino acid that promotes β-sheet folding in peptides was facilitated using its Fmoc derivative, illustrating its potential in designing peptides with specific secondary structures (Nowick et al., 2002).

Antibacterial and Biomedical Applications

  • Fmoc-L-Orn(Ac,OBz)-OH is also instrumental in the development of biomedical materials, such as antibacterial composites and hydrogels. For example, Fmoc-decorated self-assembling building blocks, which include derivatives of Fmoc-L-Orn(Ac,OBz)-OH, have been used to create antibacterial and anti-inflammatory materials, highlighting its significance in the biomedical field (Schnaider et al., 2019).

Advanced Material Synthesis

  • The compound is a key component in the synthesis of advanced materials like nanoassemblies. Its inclusion in the formation of fluorescently labeled materials and in the stabilization of nanoparticles demonstrates its versatility in material science applications. For instance, its role in the synthesis of amino acid-based hydrogels used for stabilizing silver nanoclusters is an example of its application in creating innovative materials (Roy & Banerjee, 2011).

properties

IUPAC Name

(2S)-5-[acetyl(benzoyloxy)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7/c1-19(32)31(38-28(35)20-10-3-2-4-11-20)17-9-16-26(27(33)34)30-29(36)37-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-18H2,1H3,(H,30,36)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHRSDOAKNJDQD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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